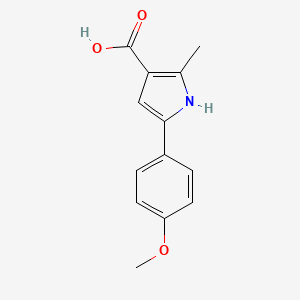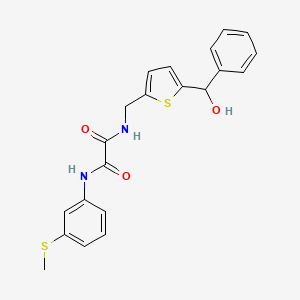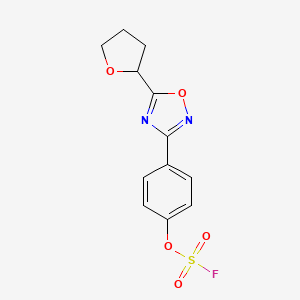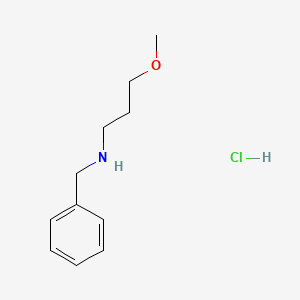![molecular formula C20H27NO7 B2741144 N-(4-ethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide CAS No. 1093407-99-8](/img/structure/B2741144.png)
N-(4-ethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with similar structures, such as (3aR,5R,5aS,8aS,8bR)-5-[(Dodecyloxy)methyl]-2,2-dimethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran and (3aR,5R,5aS,8aS,8bR)-2,2,5,7,7-Pentamethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran , are known. These compounds belong to the class of organic compounds known as dioxolanes . Dioxolanes are acyclic compounds containing a 1,3-dioxolane moiety, which is a six-membered saturated ring with two oxygen atoms at the 1- and 3-positions .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with 3-bromopropanoic acid followed by the reaction of oxalyl chloride . The aldol condensation of the later compound with aromatic aldehydes leads to the formation of the title compounds .Molecular Structure Analysis
The molecular structure of similar compounds consists of a six-membered saturated ring with two oxygen atoms at the 1- and 3-positions . They have defined stereocentres .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular formula of C22H40O6 and an average mass of 400.549 Da . The mono-isotopic mass is 400.282501 Da .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Practical Synthesis of CCR5 Antagonist
Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, demonstrating a new inexpensive method without chromatographic purification. This study highlights the synthesis process and potential applications in designing molecules for targeting specific receptors (Ikemoto et al., 2005).
Electrochromic Properties of Aromatic Polyamides
Wang and Hsiao (2011) explored the synthesis of redox-active aromatic polyamides, showcasing enhanced redox stability and electrochromic performance. The polyamides demonstrated potential for applications in electrochromic devices due to their color-changing properties upon oxidation (Wang & Hsiao, 2011).
New Synthesis of 2H-Pyran-2-one Compounds
Gelmi and Pocar (1992) reported on the synthesis of 2H-pyran-2-one compounds, providing insights into the chemical reactions and structural characteristics of pyran derivatives. This research contributes to the understanding of pyran compound synthesis and potential applications (Gelmi & Pocar, 1992).
Applications in Material Science and Chemistry
Synthesis and Antibacterial Activity of Oxadiazoles
Aghekyan et al. (2020) focused on synthesizing novel 1,3,4-oxadiazoles with potential antibacterial activity, highlighting the relevance of pyran derivatives in developing new antimicrobial agents. This study underlines the broader applications of such compounds beyond their basic chemical properties (Aghekyan et al., 2020).
Experimental and Computational Approaches on Pyran Derivatives
Saranya et al. (2020) investigated the corrosion mitigation properties of pyran derivatives, showcasing their potential as corrosion inhibitors. This research demonstrates the application of pyran derivatives in industrial applications, particularly in protecting metals against corrosion (Saranya et al., 2020).
Future Directions
properties
IUPAC Name |
N-(4-ethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO7/c1-6-23-12-9-7-11(8-10-12)21-17(22)15-13-14(26-19(2,3)25-13)16-18(24-15)28-20(4,5)27-16/h7-10,13-16,18H,6H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXCWELNNOIETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2741062.png)
![(E)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2741063.png)

![5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid](/img/structure/B2741065.png)

![Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate](/img/structure/B2741067.png)

![Allyl 7-methyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2741071.png)

![[(5-Bromopyrazin-2-yl)methyl][(4-ethoxy-3-fluorophenyl)methyl]amine](/img/structure/B2741073.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2741077.png)

